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The digestive stability of a protein is a critical factor in determining its potential allergenicity.
Proteins that resist digestion in the gastrointestinal tract are more likely to reach the intestinal
mucosa intact, where they can trigger an immune response. This guide provides a comparative
analysis of the digestive stability of arachin, a major peanut allergen, with other significant food
allergens: casein (from milk), ovalbumin (from egg white), and gliadin (from wheat). The
information is supported by experimental data from in vitro digestion models.

Comparative Digestive Stability

The following table summarizes the digestive stability of arachin, casein, ovalbumin, and
gliadin based on in vitro studies using simulated gastric fluid (SGF) and simulated intestinal
fluid (SIF). It is important to note that direct comparative studies under identical conditions are
limited, and thus the data presented is a synthesis from various sources.
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Experimental Protocols

The following is a detailed methodology for a standardized static in vitro digestion protocol
(INFOGEST 2.0), which is widely used to assess the digestive stability of food components.

INFOGEST Static In Vitro Digestion Method

This protocol simulates the conditions of the mouth, stomach, and small intestine in a static
model.

1. Preparation of Simulated Digestion Fluids:

o Simulated Salivary Fluid (SSF): Composed of an electrolyte stock solution (KCIl, KH2POa,
NaHCOs, MgClz(Hz20)s, (NH4)2COs), mucin, and a-amylase. The pH is adjusted to 7.0.

o Simulated Gastric Fluid (SGF): Composed of an electrolyte stock solution (KCl, KHz2POa,
NaHCOs, NaCl, MgClz(Hz20)s, (NH4)2CO3) and porcine pepsin. The pH is adjusted to 3.0.

o Simulated Intestinal Fluid (SIF): Composed of an electrolyte stock solution (KCI, KH2POa,
NaHCOs, NaCl, MgClz(Hz20)s, (NH4)2COs3), pancreatin, and bile salts. The pH is adjusted to
7.0.

2. Digestion Procedure:

o Oral Phase: The food sample is mixed with SSF at a 1:1 (w/v) ratio and incubated at 37°C for
2 minutes with constant mixing.
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e Gastric Phase: The oral bolus is mixed with SGF at a 1:1 (v/v) ratio. The pH is adjusted to
3.0 with HCI. The mixture is incubated at 37°C for 2 hours with constant mixing.

« Intestinal Phase: The gastric chyme is mixed with SIF at a 1:1 (v/v) ratio. The pH is adjusted
to 7.0 with NaOH. The mixture is incubated at 37°C for 2 hours with constant mixing.

3. Analysis of Digestion:
o Samples are taken at different time points during the gastric and intestinal phases.
o Enzymatic activity is stopped by adding inhibitors or by heat treatment.

o The degree of protein digestion is analyzed using methods such as Sodium Dodecyl Sulfate-
Polyacrylamide Gel Electrophoresis (SDS-PAGE) with densitometric analysis to quantify the
remaining intact protein, and High-Performance Liquid Chromatography (HPLC).[11][12][13]
[14][15]

Visualizations
Signaling Pathway of IgE-Mediated Allergic Reaction
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Caption: IgE-mediated allergic reaction pathway.
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Experimental Workflow for In Vitro Digestive Stability
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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